- A Kinome-Wide Selective Radiolabeled TrkB/C Inhibitor for in Vitro and in Vivo Neuroimaging: Synthesis, Preclinical Evaluation, and First-in-HumanJournal of Medicinal Chemistry, 2017, 60(16), 6897-6910,
Cas no 920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine)

920274-03-9 structure
Produktname:(2R)-2-(3-fluorophenyl)pyrrolidine
(2R)-2-(3-fluorophenyl)pyrrolidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (R)-2-(3-Fluorophenyl)pyrrolidine
- (R)-2-(3-Fluorophenyl)pyrrolidine, HCl
- (2R)-2-(3-fluorophenyl)pyrrolidine
- (R)-2-(3-fluorophenyl) pyrrolidine
- (R)- 2-(3-fluorophenyl)pyrrolidine
- AMOT0875
- FCH853856
- HP61002
- AX8047349
- Pyrrolidine,2-(3-fluorophenyl)-, (2R)-
- X6111
- AM20120620
- 274F039
- (2R)-2-(3-Fluorophenyl)pyrrolidine (ACI)
- Q0R
- AKOS015933174
- Pyrrolidine, 2-(3-fluorophenyl)-,(2R)-
- AKOS006292371
- Pyrrolidine, 2-(3-fluorophenyl)-, (2R)-
- P9X9H42J5F
- UNII-P9X9H42J5F
- CS-0008669
- SCHEMBL433220
- DTXSID30427569
- 2-(3-Fluorophenyl)pyrrolidine, (R)-
- AC-31658
- MFCD06762528
- N10477
- 920274-03-9
- AS-49775
-
- MDL: MFCD06762528
- Inchi: 1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1
- InChI-Schlüssel: OADZVVBVXBBMPW-SNVBAGLBSA-N
- Lächelt: FC1=CC=CC(=C1)[C@H]1CCCN1
Berechnete Eigenschaften
- Genaue Masse: 165.09500
- Monoisotopenmasse: 165.095377549g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 149
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 12
- XLogP3: 1.9
Experimentelle Eigenschaften
- PSA: 12.03000
- LogP: 2.57900
(2R)-2-(3-fluorophenyl)pyrrolidine Sicherheitsinformationen
(2R)-2-(3-fluorophenyl)pyrrolidine Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
(2R)-2-(3-fluorophenyl)pyrrolidine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD3873246-250mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
RMB 830.40 | 2025-02-20 | |
Apollo Scientific | PC909317-1g |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 1g |
£277.00 | 2025-02-22 | |
TRC | F594435-25mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 25mg |
$64.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV491-50mg |
(2R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95+% | 50mg |
415.0CNY | 2021-08-04 | |
Chemenu | CM198084-250mg |
(R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
$155 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18615-250mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
¥741.0 | 2024-07-18 | |
TRC | F594435-250mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 250mg |
$98.00 | 2023-05-18 | ||
Alichem | A109005668-1g |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 1g |
$209.00 | 2023-08-31 | |
Cooke Chemical | BD3873246-100mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 100mg |
RMB 549.60 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ132-10G |
(2R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 10g |
¥ 7,128.00 | 2023-04-13 |
(2R)-2-(3-fluorophenyl)pyrrolidine Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane ; 45 min, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ; 10 h, 10 atm, 30 °C
1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ; 10 h, 10 atm, 30 °C
Referenz
- Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive AminationOrganic Letters, 2017, 19(16), 4215-4218,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sparteine , sec-Butyllithium Solvents: Cyclohexane , tert-Butyl methyl ether ; rt → -78 °C; < -70 °C; 3 h, -78 °C
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ; overnight, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , 1,4-Dioxane ; 2 h, rt; 10 min, rt
1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ; overnight, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , 1,4-Dioxane ; 2 h, rt; 10 min, rt
1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
Referenz
- Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Glucose , NADP , Hydrochloric acid Catalysts: Glucose dehydrogenase , R-Imine reductase Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 7, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine ReductasesOrganic Letters, 2020, 22(9), 3367-3372,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Isopropylamine Catalysts: Aminotransferase Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 8, 37 °C; cooled
1.2 Reagents: Acetonitrile
1.2 Reagents: Acetonitrile
Referenz
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered CyclizationsJACS Au, 2023, 3(6), 1642-1649,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Sparteine Solvents: tert-Butyl methyl ether ; rt → -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ; -78 °C; -70 °C; 3 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.4 Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate ; rt; overnight, rt
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 1 h
1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt
1.7 Reagents: Diethyl ether ; 10 min, rt
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ; -78 °C; -70 °C; 3 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.4 Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate ; rt; overnight, rt
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 1 h
1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt
1.7 Reagents: Diethyl ether ; 10 min, rt
Referenz
- Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: 1,4-Dioxane ; 24 h, 50 atm, 50 °C
Referenz
- Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic iminesOrganic & Biomolecular Chemistry, 2017, 15(14), 3006-3012,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 12 h, 60 - 70 °C; 70 °C → 0 °C; 1 h, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
- Preparation method of (R)-2-(2-substituted-5-fluorobenzene)pyrrolidine, China, , ,
(2R)-2-(3-fluorophenyl)pyrrolidine Raw materials
- 1-Bromo-3-fluorobenzene
- Pyrrolidine, 1-[(S)-(1,1-dimethylethyl)sulfinyl]-2-(3-fluorophenyl)-, (2R)-
- tert-butyl N-4-(3-fluorophenyl)-4-oxobutylcarbamate
- 2H-Pyrrole,5-(3-fluorophenyl)-3,4-dihydro-(9CI)
- 4-Chloro-1-(3-fluorophenyl)-1-butanone
- tert-Butyl pyrrolidine-1-carboxylate
(2R)-2-(3-fluorophenyl)pyrrolidine Preparation Products
(2R)-2-(3-fluorophenyl)pyrrolidine Verwandte Literatur
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine) Verwandte Produkte
- 298690-75-2(2-(3,4-difluorophenyl)pyrrolidine)
- 168890-44-6(2-(4-Fluorophenyl)azepane)
- 886503-11-3(2-(3,5-difluorophenyl)pyrrolidine)
- 383128-03-8(2-(4-Fluorophenyl)piperidine)
- 298690-72-9(2-(3-Fluorophenyl)pyrrolidine)
- 72216-06-9(2-(4-Fluorophenyl)pyrrolidine)
- 383130-06-1(2-(3-Fluorophenyl)azepane)
- 383128-42-5(2-(3-Fluorophenyl)piperidine)
- 1185304-17-9(3-(3-Methyl-2-butenyl)oxypiperidine Hydrochloride)
- 2228478-25-7(3-2-chloro-5-(trifluoromethyl)pyridin-3-yl-1,1-difluoro-2-methylpropan-2-amine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:920274-03-9)(2R)-2-(3-fluorophenyl)pyrrolidine

Reinheit:99%
Menge:1g
Preis ($):167.0